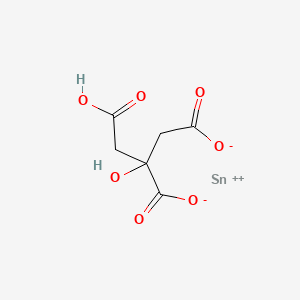
Stannic citric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stannic citric acid is a compound formed by the combination of stannic oxide (tin(IV) oxide) and citric acid. Stannic oxide, also known as tin(IV) oxide, is an inorganic compound with the formula SnO₂. Citric acid, on the other hand, is an organic compound with the formula C₆H₈O₇. The combination of these two compounds results in a unique compound with distinct properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of stannic citric acid typically involves the reaction of stannic oxide with citric acid in an aqueous medium. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete dissolution of stannic oxide and the formation of the desired compound. The reaction can be represented as follows: [ \text{SnO}_2 + \text{C}_6\text{H}_8\text{O}_7 \rightarrow \text{Sn(C}_6\text{H}_5\text{O}_7)_2 ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity stannic oxide and citric acid. The process includes the following steps:
Dissolution: Stannic oxide is dissolved in a solution of citric acid under controlled conditions.
Filtration: The solution is filtered to remove any undissolved particles.
Concentration: The filtered solution is concentrated by evaporation to obtain a higher yield of the compound.
Crystallization: The concentrated solution is allowed to crystallize, forming this compound crystals.
Drying: The crystals are dried to remove any residual moisture.
化学反応の分析
Types of Reactions
Stannic citric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed
Oxidation: Higher oxidation state tin compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: Substituted this compound derivatives.
科学的研究の応用
Stannic citric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other tin compounds.
Biology: Employed in biological studies to investigate the effects of tin compounds on biological systems.
Medicine: Explored for its potential use in medical treatments, including as an antimicrobial agent.
Industry: Utilized in the production of tin-based materials and as an additive in various industrial processes.
作用機序
The mechanism of action of stannic citric acid involves its interaction with molecular targets and pathways in biological systems. The compound can chelate metal ions, which affects various biochemical processes. It also interacts with cellular components, leading to changes in cellular functions and activities.
類似化合物との比較
Similar Compounds
Stannic oxide (SnO₂): An inorganic compound with similar properties but lacks the organic component of citric acid.
Citric acid (C₆H₈O₇): An organic acid with similar chelating properties but lacks the tin component.
Uniqueness
Stannic citric acid is unique due to its combination of inorganic tin and organic citric acid, which imparts distinct properties and applications not found in either component alone. The compound’s ability to chelate metal ions and its reactivity in various chemical reactions make it valuable in scientific research and industrial applications.
特性
CAS番号 |
6493-69-2 |
|---|---|
分子式 |
C6H6O7Sn |
分子量 |
308.82 g/mol |
IUPAC名 |
2-(carboxymethyl)-2-hydroxybutanedioate;tin(2+) |
InChI |
InChI=1S/C6H8O7.Sn/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-2 |
InChIキー |
USYAMXSCYLGBPT-UHFFFAOYSA-L |
正規SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Sn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


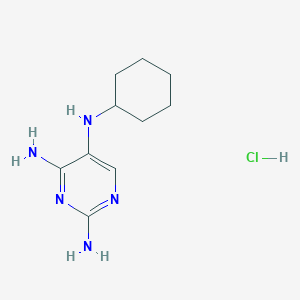

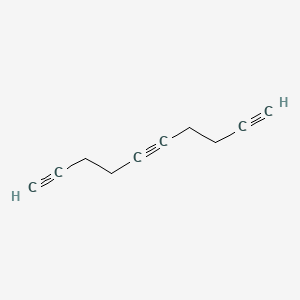
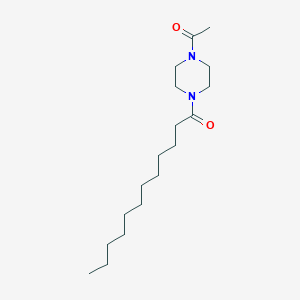

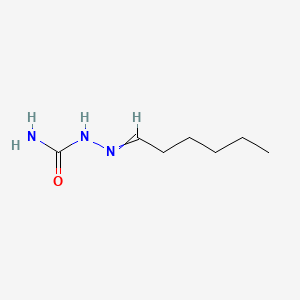
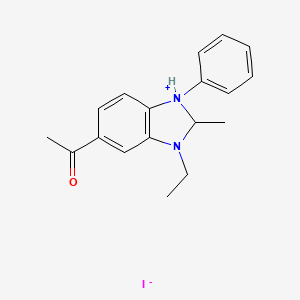
![3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine](/img/structure/B14733838.png)
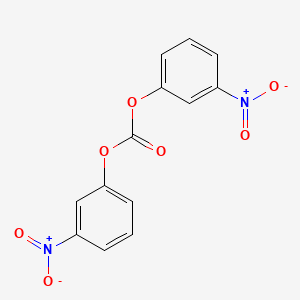
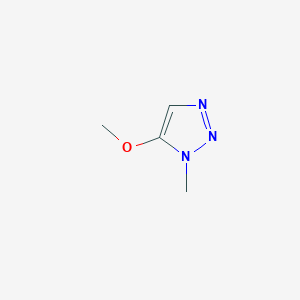
![1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane](/img/structure/B14733843.png)
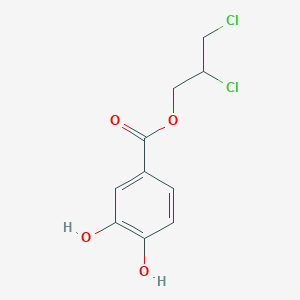
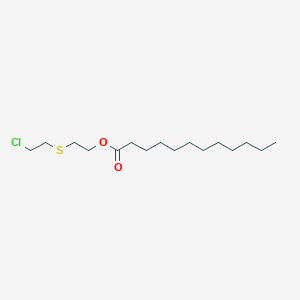
![4,6-Bis[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine](/img/structure/B14733869.png)
